molecular formula C12H14BrN B1532013 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine CAS No. 1159982-62-3

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine

Cat. No.: B1532013
CAS No.: 1159982-62-3
M. Wt: 252.15 g/mol
InChI Key: OFHMQSKRHZDSQE-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C12H14BrN. It is a derivative of tetrahydropyridine, featuring a bromine atom at the third position and a benzyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-1,2,5,6-tetrahydropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine is unique due to the specific positioning of the bromine atom and benzyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

1-benzyl-5-bromo-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHMQSKRHZDSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)Br)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678068
Record name 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-62-3
Record name 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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